molecular formula C26H25FN2O2 B2899158 (Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one CAS No. 478064-14-1

(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one

Cat. No. B2899158
CAS RN: 478064-14-1
M. Wt: 416.496
InChI Key: IWPTTYFODRIDFC-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPPP and is a member of the piperazine family of compounds. FPPP has been found to have a wide range of potential applications in the field of biochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, which may have various effects on neurotransmitter signaling.
Biochemical and Physiological Effects:
FPPP has been found to have various biochemical and physiological effects, particularly on dopamine signaling in the brain. It has been shown to increase dopamine release and inhibit dopamine reuptake, which may have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of FPPP is that it has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. However, one limitation of FPPP is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on FPPP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its potential applications in various fields of biochemistry and pharmacology.

Synthesis Methods

The synthesis of FPPP involves the reaction of 2-fluorophenylpiperazine with 2-methoxybenzaldehyde and acetophenone in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

FPPP has been found to have potential applications in scientific research, particularly in the field of pharmacology. It has been studied for its potential use as a dopamine receptor agonist, which may have implications for the treatment of various neurological disorders such as Parkinson's disease.

properties

IUPAC Name

(Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O2/c1-31-25-14-8-5-11-21(25)19-22(20-9-3-2-4-10-20)26(30)29-17-15-28(16-18-29)24-13-7-6-12-23(24)27/h2-14,19H,15-18H2,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPTTYFODRIDFC-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one

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